(-)-Lariciresinol

Anti-inflammatory Phospholipase A2 inhibitor Natural product

(-)-Lariciresinol (CAS 83327-19-9) is the stereochemically pure (2R,3S,4S) enantiomer essential for accurate lignan research. Unlike generic analogs, it is a validated PLA2 inhibitor (IC50 57.6 μM) superior to berberine, a specific enterolignan precursor, and a fungicidal lead with no hemolytic activity. Its defined absolute configuration ensures reproducible enzyme kinetics and metabolic studies. For reliable anti-inflammatory, antifungal, and metabolic pathway research, this is the definitive standard.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 83327-19-9
Cat. No. B1260115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Lariciresinol
CAS83327-19-9
Synonymslarici-resinol
lariciresinol
tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-furanmethanol
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1
InChIKeyMHXCIKYXNYCMHY-SXGZJXTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Lariciresinol (CAS 83327-19-9): A Specific Enterolignan Precursor Lignan for Defined Metabolic and Enzymatic Studies


(-)-Lariciresinol is a naturally occurring, stereochemically defined dibenzylbutyrolactone-type lignan (phenylpropanoid dimer), distinguished by its (2R,3S,4S) absolute configuration, and is a key biosynthetic intermediate in the formation of mammalian enterolignans. It is found in various plants and serves as a direct enzymatic product of pinoresinol reductases (PrRs) and a precursor to secoisolariciresinol [1]. Its specific stereochemistry dictates its metabolic fate and its interactions with certain enzymes, making it a precise tool for investigating structure-activity relationships and lignan biochemistry [2].

Why Substituting (-)-Lariciresinol with Isolariciresinol or Secoisolariciresinol Invalidates Comparative Research


The (-)-enantiomer of lariciresinol is not a generic or interchangeable lignan. Substituting it with structural analogs like isolariciresinol, its (+)-enantiomer, or its downstream metabolite secoisolariciresinol, will fundamentally alter or negate experimental outcomes. These compounds differ significantly in their stereochemistry, enzyme-substrate specificity, and metabolic conversion pathways [1]. For instance, while (-)-lariciresinol is a direct mammalian enterolignan precursor, isolariciresinol is not and follows a different metabolic route [2]. Furthermore, specific enzymes like the Arabidopsis thaliana pinoresinol reductase (AtPrR2) exhibit strict enantioselectivity, reducing only (-)-pinoresinol to (-)-lariciresinol, and showing no activity toward the (+)-enantiomer or the downstream product [3]. Therefore, using an undefined or incorrect analog introduces a confounding variable, rendering any comparative analysis of biological activity, metabolic flux, or enzyme kinetics scientifically unsound.

Quantitative Differentiation of (-)-Lariciresinol: Comparative Assay Data vs. Analogs and Standards


Competitive PLA2 Inhibition Potency of (-)-Lariciresinol Compared to Berberine

In a direct head-to-head in vitro enzymatic assay, (-)-Lariciresinol demonstrates superior competitive inhibition of Phospholipase A2 (PLA2) compared to the positive control drug berberine [1]. Molecular docking and dynamics simulations support its specific binding to the PLA2 catalytic site [1].

Anti-inflammatory Phospholipase A2 inhibitor Natural product

Enzyme-Substrate Specificity of (-)-Lariciresinol vs. Analogs for Arabidopsis thaliana Pinoresinol Reductase (AtPrR2)

The recombinant Arabidopsis thaliana pinoresinol reductase (AtPrR2) exhibits strict substrate specificity, catalyzing the reduction of only (-)-pinoresinol to (-)-lariciresinol, and showing no detectable activity toward (+)-pinoresinol or the downstream product lariciresinol itself [1]. This is in sharp contrast to conventional pinoresinol/lariciresinol reductases (PLRs) from other plants, which can efficiently reduce both pinoresinol and lariciresinol [1].

Enzymology Lignan biosynthesis Stereospecificity

Metabolic Fate of (-)-Lariciresinol as a Direct Enterolignan Precursor Compared to Isolariciresinol

In vitro fermentation with human fecal microflora demonstrates that (-)-Lariciresinol is converted exclusively to the mammalian lignans enterolactone and enterodiol [1]. This establishes it as a direct enterolignan precursor, unlike isolariciresinol, which does not follow this metabolic pathway to produce these specific bioactive metabolites [1].

Metabolism Enterolignans Gut microbiota

In Vivo Efficacy of (-)-Lariciresinol in Reducing Arthritic Biomarkers in a CFA-Induced Rat Model

In a Complete Freund's Adjuvant (CFA)-induced arthritis rat model, administration of (-)-Lariciresinol resulted in significant reductions in key inflammatory and arthritic markers compared to the untreated disease control group . This provides in vivo validation of its anti-inflammatory potential observed in vitro.

Rheumatoid Arthritis In vivo efficacy Inflammation

Potent Antifungal Activity and Fungicidal Mechanism of (-)-Lariciresinol Against Candida albicans

(-)-Lariciresinol displays potent, fungicidal activity against the human pathogenic yeast Candida albicans, with its mechanism of action confirmed as plasma membrane permeabilization and disruption [1]. Crucially, this activity occurs without causing hemolysis of human erythrocytes, suggesting a degree of selectivity for fungal membranes [1].

Antifungal Membrane disruption Candida albicans

Optimal Scientific and Industrial Use Cases for (-)-Lariciresinol Based on Evidence


Precise Lignan Biosynthesis and Plant Enzymology Studies

The strict enantioselectivity of enzymes like AtPrR2 for producing (-)-lariciresinol from (-)-pinoresinol makes it an essential compound for investigating plant lignan biosynthesis. It serves as a definitive product standard for enzyme assays and as a tool to dissect the stereochemical control mechanisms in phenylpropanoid pathways [1].

Targeted Metabolism and Biomarker Research for Enterolignans

As a direct and specific precursor to the mammalian lignans enterolactone and enterodiol, (-)-lariciresinol is the appropriate compound for designing in vitro and in vivo studies aimed at elucidating the production, bioavailability, and biological effects of these metabolites from dietary sources [1]. Its use is critical for generating accurate and interpretable metabolic flux data, unlike non-precursor analogs like isolariciresinol [1].

Preclinical Development of Novel Anti-Inflammatory Agents Targeting PLA2 and Inflammatory Arthritis

The combination of its direct, competitive inhibition of PLA2 (IC50 57.6 μM), which is superior to the control berberine, and its validated in vivo efficacy in reducing multiple biomarkers of rheumatoid arthritis in a rat model positions (-)-lariciresinol as a compelling lead scaffold for anti-inflammatory drug discovery [2][3].

Development of Membrane-Active Antifungal Agents with Favorable Selectivity

Its fungicidal mechanism of action via membrane disruption, combined with an observed lack of hemolytic activity in vitro, indicates that (-)-lariciresinol is a promising starting point for developing new antifungal therapies. This profile suggests a potentially lower risk of toxicity to human cells, a critical advantage for further investigation in infectious disease research [4].

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